molecular formula C25H24FN5O3 B233695 14-Deoxycrassin CAS No. 148149-82-0

14-Deoxycrassin

Cat. No.: B233695
CAS No.: 148149-82-0
M. Wt: 318.4 g/mol
InChI Key: VCLOBFBJUDXQFF-WMESGLDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Deoxycrassin is a cembranoid diterpene that was first isolated from the Caribbean gorgonian octocoral Pseudoplexaura porosa . This natural product is part of a class of marine compounds investigated for their notable biological activities, primarily their cytotoxic and antitumor properties . The compound's structure is characterized by a cembrane diterpenoid skeleton and has been confirmed through comprehensive spectral data and chemical analysis . Its molecular structure has also been verified through asymmetric total synthesis . Researchers studying marine natural products with anticancer potential will find this compound a compound of significant interest. It serves as a valuable reference standard for chemical analysis and as a lead compound in bioassay-guided isolation studies. The compound is provided with the following reported spectral data for identification and verification purposes: IR (film): νmax = 3393 (brs), 2928, 2851, 1726, 1642, 1437, 1382, 1105, 1065, 906 cm⁻¹ . LRMS (EI): m/z (%) = 318 (M, 14), 300 (M - 18, 43) . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148149-82-0

Molecular Formula

C25H24FN5O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1R,4Z,8Z,12R,13R)-12-hydroxy-4,8,12-trimethyl-16-methylidene-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-15-one

InChI

InChI=1S/C20H30O3/c1-14-7-5-8-15(2)10-11-17-13-18(23-19(21)16(17)3)20(4,22)12-6-9-14/h8-9,17-18,22H,3,5-7,10-13H2,1-2,4H3/b14-9-,15-8-/t17-,18-,20-/m1/s1

InChI Key

VCLOBFBJUDXQFF-WMESGLDRSA-N

SMILES

CC1=CCCC(C2CC(CCC(=CCC1)C)C(=C)C(=O)O2)(C)O

Isomeric SMILES

C/C/1=C/CC[C@@]([C@H]2C[C@@H](CC/C(=C\CC1)/C)C(=C)C(=O)O2)(C)O

Canonical SMILES

CC1=CCCC(C2CC(CCC(=CCC1)C)C(=C)C(=O)O2)(C)O

Synonyms

14-deoxycrassin

Origin of Product

United States

Chemical and Physical Properties of 14 Deoxycrassin

PropertyData
Molecular Formula C20H28O4
Molecular Weight 332.43 g/mol
Class Cembrane (B156948) Diterpenoid
Natural Source Pseudoplexaura porosa (Caribbean gorgonian octocoral) nih.gov
Key Structural Features 14-membered carbon ring, α-methylene-δ-lactone ring nih.gov

Synthetic Chemistry Approaches to 14 Deoxycrassin

Total Synthesis Strategies

The de novo construction of 14-deoxycrassin has been successfully achieved, showcasing elegant solutions to the challenges posed by its 14-membered macrocyclic framework and stereochemically rich core. These approaches have often relied on strategic bond disconnections and the application of powerful synthetic methodologies to achieve both efficiency and stereocontrol.

Asymmetric Total Synthesis Methodologies

A significant milestone in the synthesis of this compound was the development of an asymmetric total synthesis, which allowed for the preparation of a specific enantiomer of the natural product. A key strategy in this endeavor involved a chiral pool approach to establish the C-1 stereogenic center. thieme-connect.com This methodology leverages readily available, enantiomerically pure starting materials from nature to introduce chirality into the synthetic intermediate, thereby controlling the absolute stereochemistry of the final product.

Convergent Synthetic Sequences in Cembranoid Construction

In the context of this compound, a convergent approach was integral to the successful total synthesis. thieme-connect.com The synthesis plan involved the preparation of two key fragments, which were then coupled to form the macrocyclic precursor. A pivotal step in this convergent sequence was a Ti(0)-mediated cyclization, which forged the 14-membered cembrane (B156948) ring. thieme-connect.com This intramolecular coupling reaction is a powerful tool for the formation of large rings, a common challenge in the synthesis of cembranoid natural products. The successful application of this method highlights its utility in efficiently constructing the core structure of this compound.

Semisynthesis and Analog Development

Beyond total synthesis, semisynthetic approaches, which utilize closely related natural products as starting materials, offer a more direct route to this compound and its derivatives. This strategy is particularly attractive given the structural similarities between this compound and other co-isolated cembranoids.

Chemical Conversions of Related Natural Products (e.g., Pseudoplexaurol)

Pseudoplexaurol (B1175251), a cembranoid diterpene that is often isolated alongside this compound, is considered a logical biosynthetic precursor to the latter. thieme-connect.com This biosynthetic hypothesis has inspired synthetic efforts to convert pseudoplexaurol into this compound in the laboratory.

Initial attempts to achieve this transformation were unsuccessful; however, a successful chemical conversion was eventually realized. thieme-connect.com This was accomplished through a Lewis acid-catalyzed lactonization process. The key steps in this conversion involved the oxidation of the primary alcohol in pseudoplexaurol to an aldehyde, followed by further oxidation to a methyl ester. The final and crucial step was a ZnCl₂-catalyzed lactonization, which proceeded with an inversion of configuration at the C-3 position to yield this compound. thieme-connect.com This successful semisynthesis not only provides an alternative route to this compound but also lends strong support to the proposed biosynthetic relationship between these two natural products.

Design and Synthesis of this compound Derivatives

The development of synthetic routes to this compound opens the door to the design and synthesis of novel analogs. By systematically modifying the structure of the natural product, chemists can probe the structure-activity relationships (SAR) and potentially develop new therapeutic agents with improved properties. While specific, large-scale analog development programs for this compound are not extensively documented in the literature, the synthetic strategies developed for its total and semisynthesis provide a solid foundation for such endeavors.

The functional groups present in this compound, such as the α-methylene-δ-lactone, the epoxide, and the trisubstituted olefins, represent key handles for chemical modification. For instance, the double bonds within the macrocycle could be subjected to various transformations, including hydrogenation, epoxidation, or dihydroxylation, to explore the impact of saturation and oxygenation on biological activity. The lactone moiety could be opened or modified to produce acyclic derivatives or analogs with different ring sizes.

Correlating Structural Motifs with Biological Activities

Cembrane diterpenoids (cembranoids) are characterized by a 14-membered carbon ring, which serves as the foundational scaffold for a wide array of functional groups. researchgate.netnih.govresearchgate.net The diverse biological activities of these compounds, particularly their cytotoxic and anti-inflammatory effects, are largely dictated by the nature and positioning of these functional groups on the macrocyclic ring. nih.govmdpi.com

Key structural motifs that are frequently correlated with the biological activities of cembranoids include:

Oxygenated Functional Groups: The presence and location of epoxides, hydroxyls, carbonyls, and carboxyl groups significantly impact activity. These groups can influence the molecule's polarity, solubility, and ability to form hydrogen bonds with biological targets.

Lactone Rings: Many biologically active cembranoids feature fused lactone rings of varying sizes, such as five-membered (γ-lactone) or six-membered (δ-lactone) rings. nih.govresearchgate.net These moieties are often critical for the compound's mechanism of action.

Unsaturation: The presence of double bonds within the 14-membered ring affects its conformation and flexibility, which can be crucial for proper binding to target proteins.

SAR studies on various natural and synthetic cembranoids have demonstrated that even minor modifications to these motifs can lead to substantial changes in biological potency.

Identification of Pharmacophoric Elements within the Cembrane Skeleton

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the cembrane class of compounds, the core 14-membered ring serves as the template upon which the key pharmacophoric elements are arranged.

The primary pharmacophoric element identified in many cytotoxic cembranoids is an electrophilic center that can react with nucleophiles in biological macromolecules, such as amino acid residues in proteins. The α-methylene-γ-lactone moiety, present in many potent cembranoids, is a classic example of such a pharmacophore. nih.govnih.gov This group acts as a Michael acceptor, enabling covalent bonding with cellular targets.

Further research into related diterpenoids has highlighted the importance of specific substituents on the main skeleton. For instance, in studies of andrographolide (B1667393) derivatives, the addition of a 14-aryloxy group with basicity was found to be important for antibacterial functions, with the 14-(8'-quinolinyloxy) group identified as a potent pharmacophore. nih.gov This suggests that the C-14 position of the diterpenoid skeleton, which is key in this compound, is a critical site for modulating biological activity.

Influence of Specific Functional Groups (e.g., α-methylene-γ-lactone, α-methylene-δ-lactone) on Biological Potency

The presence and type of lactone ring are among the most significant determinants of biological potency in the cembrane family. The α-methylene-γ-lactone and, to a lesser extent, the α-methylene-δ-lactone moieties are particularly noteworthy. nih.govresearchgate.net

The α-methylene-γ-lactone is an α,β-unsaturated system that functions as a potent Michael acceptor. This reactivity allows the compound to form covalent bonds with nucleophilic residues, most notably the thiol groups of cysteine residues in proteins. researchgate.net This mechanism is believed to be central to the anti-inflammatory and anticancer activities of many sesquiterpene lactones and diterpenoids. nih.govresearchgate.net For example, studies on sesquiterpene lactones have shown that the α-methylene-γ-lactone moiety is essential for promoting the ectodomain shedding of Tumor Necrosis Factor Receptor 1 (TNF-R1), a key anti-inflammatory action. nih.govnih.gov The loss of this functional group often leads to a significant reduction or complete loss of cytotoxic or anti-inflammatory activity.

The table below summarizes the activity of representative compounds containing these functional groups against various cancer cell lines, illustrating the importance of the unsaturated lactone moiety.

Compound ClassFunctional GroupRepresentative ActivityTarget Cell LineIC₅₀ (µM)
FuranosesterterpenesUnsaturated LactoneUSP7 Enzyme Inhibition-2.7 - 4.6
DiterpenesCarbonyl AmideCytotoxicityDU145 (Prostate)6.9
NaphthoquinonesAcyl/Alkyl DerivativesCytotoxicityIGROV-1 (Ovarian)7.54

This table presents data from related classes of natural products to illustrate the role of specific functional groups in cytotoxicity, as detailed SAR data for this compound derivatives is limited. Data sourced from multiple studies. nih.govmdpi.com

Stereochemical Implications in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral natural products like this compound. nih.govnih.gov Biological systems, such as enzyme active sites and cellular receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. biorxiv.orgresearchgate.net

Studies on various classes of chiral compounds have consistently shown that different stereoisomers (enantiomers or diastereomers) of the same molecule can have dramatically different biological activities. nih.govbiorxiv.org One isomer may be highly active, while another may be significantly less potent or even inactive. nih.govnih.gov In some cases, an inactive isomer can be associated with toxic side effects. biorxiv.org For instance, in a study of 3-Br-acivicin isomers, compounds with the natural (5S, αS) configuration were significantly more active against Plasmodium falciparum than their corresponding enantiomers and diastereomers, suggesting that biological uptake and target binding are highly stereoselective. nih.govnih.gov

Therefore, the specific absolute configuration of the chiral centers in this compound is critical for its biological function. Any synthesis or modification of the molecule must carefully control the stereochemistry to retain or enhance its desired activity.

Proposed Biogenetic Routes to Cembrane Diterpenoids

Cembrane diterpenoids are a large and structurally diverse family of natural products characterized by a 14-membered carbocyclic ring. researchgate.netthieme-connect.com The generally accepted precursor for all diterpenoids, including cembranes, is geranylgeranyl pyrophosphate (GGPP). The biosynthesis is proposed to initiate with the enzymatic cyclization of this linear precursor. researchgate.net This key step forms the characteristic 14-membered cembrane ring.

From the initial cembrene (B1233663) skeleton, a cascade of subsequent enzymatic modifications, such as epoxidation, hydroxylation, and lactonization, leads to the vast array of cembranoids found in nature. For instance, in the case of this compound, which was first isolated from the Caribbean gorgonian Pseudoplexaura porosa, a specific biogenetic relationship has been proposed with another cembranoid, pseudoplexaurol. thieme-connect.com Pseudoplexaurol is considered a logical biosynthetic precursor to this compound. thieme-connect.com This proposed pathway involves the transformation of the epoxy alcohol moiety in pseudoplexaurol into the α,β-unsaturated γ-lactone structure seen in this compound. thieme-connect.com While this specific transformation has been achieved through chemical synthesis, it provides a plausible model for the natural biogenetic route. thieme-connect.com The co-occurrence of various cembranoid structures within a single organism supports the concept of a divergent biosynthetic pathway from a common cembrane precursor. mdpi.comrsc.org

Compound NameClassProposed Role in BiosynthesisSource Organism (Example)
Geranylgeranyl Pyrophosphate (GGPP)Acyclic Diterpene PyrophosphateUniversal Precursor-
CembreneCembrane DiterpeneCommon IntermediateSoft Corals
PseudoplexaurolCembrane DiterpenoidProposed Precursor to this compoundPseudoplexaura porosa
This compoundCembrane Diterpenoid (Cembranolide)End Product of this specific pathwayPseudoplexaura porosa
Lobocrassin BCembrane DiterpenoidStereoisomer of this compoundLobophytum crassum

Enzymatic Studies and Precursor Transformations

Direct enzymatic studies on the complete biosynthetic pathway of this compound are limited. However, research on related cembranoids in soft corals has shed light on the key enzymatic steps. The cyclization of GGPP to form the cembrane ring is catalyzed by a class of enzymes known as terpene cyclases (TPS) or terpene synthases. nih.gov

In a significant study on the soft coral Erythropodium caribaeorum, a diterpene cyclase, designated EcTPS6, was identified and characterized as a cembrene synthase. nih.gov This enzyme specifically catalyzes the conversion of GGPP into cembrene, the foundational hydrocarbon skeleton for over a thousand coral terpenes. nih.gov This discovery provides direct enzymatic evidence for the formation of the core cembrane structure from the universal GGPP precursor.

Further transformations are carried out by "tailoring" enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, which introduce the various functional groups (hydroxyls, epoxides, ketones) and perform the ring closures (lactonizations) that define the final structure. While the specific enzymes responsible for converting a cembrene precursor into this compound have not been isolated and characterized, the successful chemical conversion of pseudoplexaurol to this compound via a Lewis acid-catalyzed lactonization provides a chemical precedent for this key transformation. thieme-connect.com This synthetic reaction mimics a plausible enzymatic process where an enzyme active site provides the appropriate acidic environment to facilitate the intramolecular cyclization to form the lactone ring.

PrecursorProductTransformation TypeEnzyme Class (Putative/Identified)
Geranylgeranyl PyrophosphateCembreneCyclizationTerpene Cyclase (e.g., Cembrene Synthase)
PseudoplexaurolThis compoundLactonizationPutative Lactonase/Oxidoreductase

Genetic Characterization of Biosynthetic Gene Clusters (where applicable)

Historically, the biosynthesis of complex metabolites in marine invertebrates was often attributed to symbiotic microorganisms. However, recent genomic and transcriptomic analyses have demonstrated that the soft corals themselves possess the genetic machinery to produce these defensive compounds. nih.gov

Groundbreaking research has led to the discovery of terpene biosynthetic gene clusters (BGCs) within the genome of the soft coral Erythropodium caribaeorum. nih.gov These BGCs contain the genes that encode the enzymes required for diterpene biosynthesis. A key finding was the identification of the gene for the cembrene synthase (EcTPS6) located within one of these clusters. nih.gov

Crucially, these gene clusters not only contain the terpene cyclase gene but are also flanked by genes predicted to encode for tailoring enzymes, such as cytochrome P450s and other oxidoreductases. nih.gov This genetic architecture strongly suggests a coordinated expression of all the necessary enzymes to produce a final, functionalized cembranoid from the basic GGPP precursor. The discovery of these ancient defensive terpene BGCs in the coral animal genome provides a framework for understanding the production of the vast diversity of cembranoids, including this compound and its analogs. It opens the door for future research to identify the specific gene clusters and characterize the precise tailoring enzymes involved in the biosynthesis of this compound in Pseudoplexaura porosa and other marine organisms.

Conclusion

14-Deoxycrassin stands as a compelling example of the therapeutic potential held within marine natural products. As a member of the cembrane (B156948) diterpenoid family, its cytotoxic and potential anti-inflammatory properties warrant further in-depth investigation. The successful total synthesis of this complex molecule is a crucial milestone that will undoubtedly facilitate more comprehensive biological studies. Future research will likely focus on delineating its specific molecular targets, understanding its structure-activity relationships, and exploring the therapeutic viability of this intriguing marine compound.

Structure Activity Relationship Sar Studies

Understanding the relationship between the chemical structure of 14-Deoxycrassin and its biological activity is crucial for the design of more potent and selective analogs. Structure-activity relationship (SAR) studies involve systematically modifying different parts of the molecule and evaluating the impact of these changes on its biological effects. For cembrane (B156948) diterpenoids, key structural features that often influence activity include the conformation of the 14-membered ring, the presence and stereochemistry of functional groups such as the lactone ring, hydroxyl groups, and double bonds. researchgate.net By comparing the activity of this compound with that of naturally occurring or synthetic analogs, researchers can identify the pharmacophore—the essential structural features responsible for its biological activity. researchgate.net

Mechanism of Action

The biological activities of 14-Deoxycrassin are intrinsically linked to its molecular mechanism of action. A key target that has been implicated in its anti-inflammatory effects is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that plays a central role in regulating the inflammatory response. In normal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the activation of NF-κB, which then moves into the nucleus and switches on the genes for various pro-inflammatory molecules. mdpi.comnih.gov this compound is believed to exert its anti-inflammatory effects by inhibiting the activation of NF-κB, thereby preventing the production of these inflammatory mediators. nih.gov The precise molecular interactions through which this compound inhibits this pathway are a subject of ongoing investigation.

Q & A

Q. What spectroscopic and chromatographic methods are essential for characterizing 14-Deoxycrassin?

To confirm the structure of this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) to elucidate its planar structure and stereochemistry. High-resolution mass spectrometry (HRMS) is critical for determining molecular mass and fragmentation patterns. X-ray crystallography may further validate absolute configuration. Chromatographic techniques like HPLC and TLC are necessary to assess purity, with solvent systems optimized based on polarity (e.g., hexane/ethyl acetate gradients) . For reproducibility, experimental protocols must detail instrument parameters, solvent ratios, and calibration standards .

Q. How is this compound isolated from its natural source, and what optimization strategies are used?

Isolation involves extracting marine organisms (e.g., Pseudoplexaura porosa) with organic solvents (e.g., dichloromethane/methanol), followed by liquid-liquid partitioning and column chromatography. Fractionation is guided by bioactivity assays or TLC profiling. Optimization includes adjusting extraction time, solvent polarity, and temperature to maximize yield. Researchers should document biomass-to-solvent ratios and employ spectroscopic monitoring to track target compounds .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) are standard. Dose-response curves (IC₅₀ values) should be generated with triplicate measurements and appropriate controls (e.g., doxorubicin as a positive control). Researchers must validate cell line authenticity and report incubation conditions (time, temperature, CO₂ levels) to ensure comparability across studies .

Advanced Research Questions

Q. How can contradictory reports on this compound’s bioactivity be resolved methodologically?

Discrepancies may arise from variations in compound purity, assay protocols, or cell line heterogeneity. To address this:

  • Standardize purification protocols (e.g., HPLC purity ≥95%) and validate via spectral matching.
  • Replicate assays across independent labs using shared batches of the compound.
  • Perform meta-analyses to identify confounding variables (e.g., serum concentration in cell media) . Statistical tools like ANOVA or Bayesian inference can quantify inter-study variability .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in antitumor research?

Combine omics approaches (transcriptomics/proteomics) with phenotypic assays. For example:

  • Use RNA-seq to identify differentially expressed genes post-treatment.
  • Validate targets via siRNA knockdown or CRISPR-Cas8.
  • Employ molecular docking to predict binding interactions with proteins (e.g., NF-κB or tubulin). In vivo models (e.g., xenograft mice) should adhere to ARRIVE guidelines, with sample sizes justified by power analysis .

Q. How can researchers validate the stereochemical integrity of synthetic this compound analogs?

Synthetic routes must include chiral HPLC or circular dichroism (CD) to confirm stereochemistry. Comparative NMR analysis with the natural product is critical. For novel analogs, single-crystal X-ray diffraction provides definitive proof. Report enantiomeric excess (ee) and employ asymmetric catalysis techniques (e.g., organocatalysts) to minimize racemization .

Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining yield?

Use flow chemistry to enhance reaction control and reproducibility. Optimize catalysts (e.g., Pd-mediated cross-coupling) and protect reactive functional groups early in the synthesis. Process analytical technology (PAT) tools, such as in-line FTIR, can monitor intermediates in real time. Document scalability limitations (e.g., solvent volume constraints) and energy efficiency metrics .

Data Analysis and Reporting

Q. What are best practices for presenting spectral data of this compound in publications?

Include annotated spectra (NMR, HRMS) in supplementary materials, with peak assignments tabulated. For crystallography, report CCDC deposition numbers. Use color-coded structures in figures to highlight key functional groups, adhering to journal formatting guidelines (e.g., Med. Chem. Commun.’s figure policies) .

Q. How should researchers handle batch-to-batch variability in this compound samples?

Implement quality control (QC) protocols:

  • Compare each batch’s NMR/HRMS data to a reference standard.
  • Use principal component analysis (PCA) to detect outliers in spectral datasets.
  • Document storage conditions (e.g., −80°C under argon) to prevent degradation .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R). Report confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction). For synergy studies (e.g., with cisplatin), use the Chou-Talalay combination index .

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